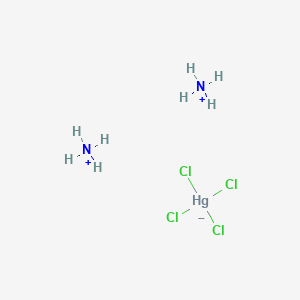
Ammonium mercuric chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium mercuric chloride is a chemical compound that consists of ammonium and mercuric chloride. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in scientific research due to its reactivity and ability to form complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium mercuric chloride can be synthesized through the reaction of mercuric chloride with ammonium chloride. The reaction typically occurs in an aqueous solution, where mercuric chloride (HgCl2) reacts with ammonium chloride (NH4Cl) to form this compound (NH4HgCl3). The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining mercuric chloride and ammonium chloride in large-scale reactors. The process involves dissolving both compounds in water and allowing them to react under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium mercuric chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide (HgO) and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium iodide (KI) are often employed.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury oxides.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury-containing compounds depending on the substituent.
Applications De Recherche Scientifique
Ammonium mercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological assays and experiments to study the effects of mercury on biological systems.
Medicine: It has been used in the past for its antiseptic properties, although its use has declined due to toxicity concerns.
Industry: It is utilized in the production of other mercury compounds and in certain industrial processes that require mercury.
Mécanisme D'action
The mechanism of action of ammonium mercuric chloride involves its ability to interact with biological molecules and disrupt their normal functions. Mercury ions (Hg2+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects on cells and tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercuric chloride (HgCl2): A highly toxic compound used in various industrial and laboratory applications.
Mercurous chloride (Hg2Cl2):
Mercuric oxide (HgO): Used in the production of mercury batteries and as a reagent in chemical synthesis.
Uniqueness
Ammonium mercuric chloride is unique due to its combination of ammonium and mercuric chloride, which imparts distinct properties and reactivity. Its ability to form complex structures and participate in a variety of chemical reactions makes it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
33445-15-7 |
|---|---|
Formule moléculaire |
Cl4H8HgN2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
Clé InChI |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
SMILES canonique |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


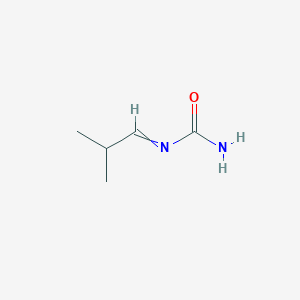
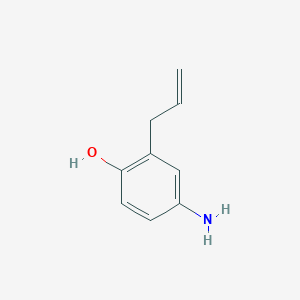
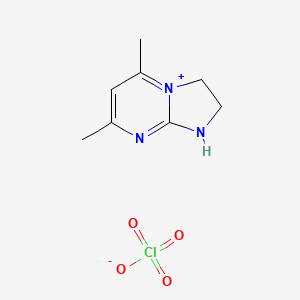

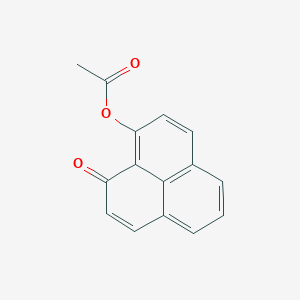
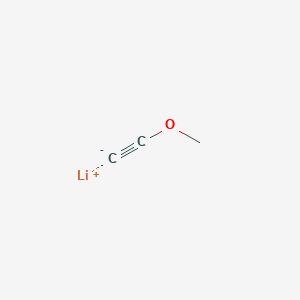
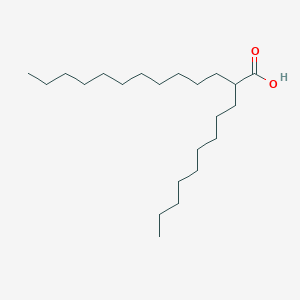
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
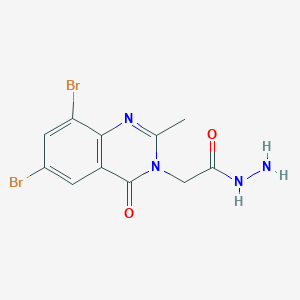
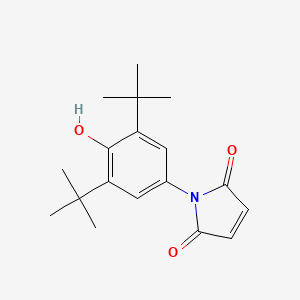
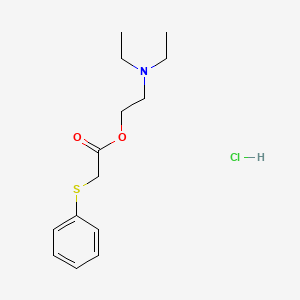
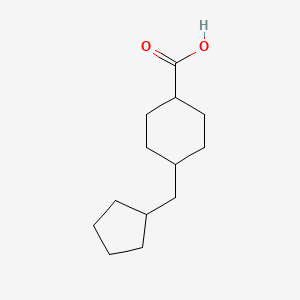

![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
